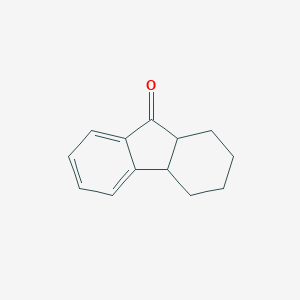

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,9a-hexahydrofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLIPKPQUNOLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is a tricyclic ketone that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of targeted therapeutics. This guide offers a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, providing a critical resource for its application in drug discovery and development. The partially hydrogenated fluorenone core offers a synthetically tractable platform for creating diverse libraries of compounds with tailored biological activities. Notably, derivatives of this scaffold have shown significant potential as selective ligands for nuclear hormone receptors, highlighting its importance in developing novel therapies for a range of diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is fundamental to its application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and metabolic stability of its derivatives.

Key Physical and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 1203-67-4 | [2] |

| IUPAC Name | 1,2,3,4,4a,9a-hexahydrofluoren-9-one | [1] |

| Canonical SMILES | C1CCC2C(C1)CC3=CC=CC=C23 | [1] |

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties that are critical for predicting the pharmacokinetic profile of drug candidates.

| Property | Value | Source |

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 246 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. While a complete set of experimental spectra for the parent compound is not widely published, data for closely related analogs provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the aromatic and aliphatic protons and carbons, respectively. Based on the structure and data from similar compounds, the following are expected chemical shift ranges:

-

¹H NMR: Aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydro-fluorene core would resonate in the upfield region (δ 1.0-3.0 ppm). The benzylic protons adjacent to the aromatic ring and the protons alpha to the carbonyl group would have distinct chemical shifts.

-

¹³C NMR: The carbonyl carbon would be the most downfield signal (δ > 190 ppm). Aromatic carbons would be found in the δ 120-150 ppm range, and the aliphatic carbons would appear in the upfield region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one would show a molecular ion peak (M⁺) at m/z 186, corresponding to its molecular weight.

Synthesis and Reactivity

The synthesis of the tetrahydrofluorenone scaffold is a key aspect of its utility in drug discovery, allowing for the introduction of various substituents to modulate biological activity.

Synthetic Approach

A common and effective method for the synthesis of the tetrahydrofluorenone core involves an intramolecular Friedel-Crafts acylation of a suitably substituted cyclohexylphenylacetic acid derivative. This approach allows for the efficient construction of the tricyclic ring system. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for the tetrahydrofluorenone scaffold.

Chemical Reactivity

The chemical reactivity of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is primarily dictated by the ketone functional group and the aromatic ring.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and formation of imines and other derivatives. These reactions provide a handle for introducing diversity at this position.

-

Electrophilic Aromatic Substitution: The aromatic ring can be functionalized through electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the existing alkyl framework.

Applications in Drug Discovery

The tetrahydrofluorenone scaffold has garnered significant interest in medicinal chemistry, particularly in the development of selective nuclear hormone receptor modulators.

Estrogen Receptor Beta (ERβ) Selective Ligands

A notable application of the tetrahydrofluorenone core is in the design of selective ligands for the estrogen receptor beta (ERβ).[3] The discovery of a series of substituted tetrahydrofluorenones as potent and selective ERβ ligands has opened new avenues for the development of therapies for conditions where ERβ plays a crucial role, such as in certain cancers, inflammatory diseases, and neurodegenerative disorders.[3] The rigid structure of the scaffold allows for precise positioning of substituents to achieve high affinity and selectivity for the ERβ subtype over the ERα subtype.[3]

Sources

An In-Depth Technical Guide to the Stereochemistry of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Stereochemical Complexity of a Versatile Tricyclic Ketone

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, a tricyclic ketone with the molecular formula C13H14O, presents a fascinating case study in stereochemistry.[1][2] Its rigid, fused-ring system is a common motif in pharmacologically active molecules and natural products, making a thorough understanding of its three-dimensional structure crucial for applications in medicinal chemistry and materials science. The core of its stereochemical complexity lies in the presence of two stereocenters at the ring junctions, C4a and C9a. This gives rise to the possibility of diastereomers, primarily distinguished by the cis or trans fusion of the aliphatic and aromatic ring systems. Each of these diastereomers can also exist as a pair of enantiomers, leading to a total of four possible stereoisomers.

The relative orientation of the hydrogen atoms at C4a and C9a dictates the overall shape of the molecule, which in turn governs its biological activity and physical properties. In the cis-isomer, these hydrogens are on the same face of the molecule, resulting in a bent or "V-shaped" conformation. In contrast, the trans-isomer has these hydrogens on opposite faces, leading to a more linear and rigid structure. The thermodynamic stability of these isomers is a key consideration in their synthesis, with the trans isomer often being the more stable due to reduced steric strain, a principle also observed in analogous fused-ring systems like decalin.[3][4][5]

This guide provides a comprehensive overview of the stereochemistry of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, with a focus on stereoselective synthesis strategies and detailed characterization methods.

Stereoselective Synthesis: The Robinson Annulation Approach

The construction of the 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one scaffold can be effectively achieved through a Robinson annulation, a powerful ring-forming reaction in organic synthesis.[6][7][8][9] This method involves a Michael addition followed by an intramolecular aldol condensation. The stereochemical outcome of the Robinson annulation is highly dependent on the reaction conditions, which allows for the selective synthesis of either the cis or trans diastereomer.

Mechanistic Insights into Stereocontrol

The key to controlling the stereochemistry of the ring fusion lies in the intramolecular aldol condensation step. Studies on related systems have shown that kinetically controlled reactions tend to favor the formation of the trans-fused product due to an antiperiplanar arrangement in the transition state.[6]

A plausible synthetic route to a substituted analog of the target molecule, which illuminates the stereochemical considerations, involves the one-pot reaction of a benzaldehyde with a cyclic diketone. This reaction proceeds through a series of steps culminating in a Robinson annulation that preferentially yields the trans product.

Experimental Protocol: Stereoselective Synthesis of a trans-Tetrahydrofluorenone Analog

The following protocol is adapted from the synthesis of a substituted trans-dihydrofluoren-3-one and illustrates the general principles applicable to the synthesis of the target molecule.

-

Reaction Setup: To a solution of 2-indanone (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

-

Michael Addition: Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture at room temperature and stir for 2-4 hours.

-

Annulation and Dehydration: Heat the reaction mixture to reflux for 8-12 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

-

Workup and Purification: After cooling, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the trans-2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one.

Characterization of Stereoisomers

Distinguishing between the cis and trans diastereomers of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one requires careful analysis of spectroscopic and crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers. The spatial arrangement of the protons at the ring junction (C4a-H and C9a-H) leads to distinct chemical shifts and coupling constants. In the trans isomer, one of these protons is typically axial with respect to both rings, leading to a significant downfield shift compared to its counterpart in the cis isomer. The coupling constant (³J) between these two protons is also diagnostic; a larger coupling constant is generally observed for the trans isomer due to the dihedral angle approaching 180°.

| Proton | Expected ¹H NMR Chemical Shift (ppm) | Expected Coupling Constant (³J, Hz) |

| cis-C4a-H / C9a-H | Generally more upfield | Smaller (typically 2-5 Hz) |

| trans-C4a-H / C9a-H | Generally more downfield | Larger (typically 8-12 Hz) |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the relative stereochemistry of the molecule.[10] By analyzing the crystal structure, the cis or trans fusion of the rings can be definitively established. For instance, in a study of a substituted trans-dihydrofluoren-3-one, X-ray crystallography confirmed the trans relationship between the angular substituents. This technique is invaluable for validating the stereochemical assignments made by other methods.

Conclusion

The stereochemistry of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is a critical aspect that dictates its properties and potential applications. The Robinson annulation provides a versatile and stereocontrollable route to this important tricyclic ketone, with the trans isomer being the thermodynamically favored product. Careful application of spectroscopic techniques, particularly ¹H NMR, and definitive confirmation by X-ray crystallography are essential for the unambiguous characterization of its stereoisomers. A thorough understanding and control of the stereochemistry of this molecule will undoubtedly pave the way for the development of novel therapeutics and advanced materials.

References

-

Wikipedia. Robinson annulation. [Link]

-

Kusumi, T., Imaye, K., & Kakisawa, H. (1975). Stereoselective Synthesis of 1,4,4a,9a-Tetrahydro-9-fluorenone Bearing trans Angular Substituents. Bulletin of the Chemical Society of Japan, 48(10), 2913-2914. [Link]

-

Chen, C. H., & an, J. C. (2018). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Molecules, 23(11), 2948. [Link]

-

PubChem. 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. [Link]

-

ResearchGate. Synthesis of fluorenone from fluorene-9-carboxylic acid. [Link]

-

ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

-

Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br... [Link]

-

Organic Chemistry Portal. Robinson Annulation. [Link]

-

Master Organic Chemistry. The Robinson Annulation. [Link]

- Google Patents. CN104341286B - The synthesis technique of 9-Fluorenone.

-

NIST. Fluorene, 1,2,3,4,4a,9a-hexahydro-, cis-. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

ResearchGate. X-ray Crystallographic Analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, a Biologically Active Steroid Analogue. [Link]

-

Master Organic Chemistry. Fused Rings: Cis and Trans Decalin. [Link]

-

YouTube. Conformation: Cis and Trans Fused Rings. [Link]

-

Chemistry School. Cis and Trans Fused Rings. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | C13H14O | CID 604181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemistryschool.net [chemistryschool.net]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Robinson Annulation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one: An In-depth Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule or similar chemical scaffolds. In the realm of modern chemical and pharmaceutical research, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall electronic environment.

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, with the molecular formula C₁₃H₁₄O, is a partially hydrogenated derivative of fluorenone. Its structure, featuring a fusion of a saturated carbocyclic ring with an aromatic system and a ketone functionality, presents an interesting case for spectroscopic analysis. Understanding its spectral signatures is crucial for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. This guide will provide a comprehensive overview of the expected spectroscopic data for this compound, drawing upon a combination of available experimental data and predictive analysis based on closely related structures. We will delve into the principles behind the spectroscopic techniques and explain the rationale for the interpretation of the spectral data.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

Predicted Fragmentation Pattern

For 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, the electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight.[1] The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key predicted fragmentation pathways include:

-

Loss of CO (a-cleavage): The carbonyl group can be lost as a neutral carbon monoxide molecule, a common fragmentation for ketones. This would result in a fragment ion at m/z 158.

-

Retro-Diels-Alder (rDA) reaction: The cyclohexene-like ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄). This would produce a fragment ion at m/z 158.

-

Cleavage of the C-C bond adjacent to the aromatic ring: This can lead to the formation of a stable benzylic cation.

Based on available data for this molecule, prominent peaks in the mass spectrum are observed at m/z values of 186 (the molecular ion), 145, and 115.[1]

Data Summary Table: Mass Spectrometry

| m/z | Predicted Assignment |

| 186 | Molecular Ion [M]⁺ |

| 145 | [M - C₃H₅]⁺ |

| 115 | [M - C₄H₅O]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Inlet System: Direct infusion or Gas Chromatography (GC) inlet

-

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. The presence of both sp² and sp³ hybridized C-H bonds will also give rise to characteristic absorption bands.

-

C=O Stretch: A strong, sharp absorption band is predicted in the region of 1705-1725 cm⁻¹ , characteristic of a saturated six-membered ring ketone. The exact position will be influenced by the ring strain.

-

Aromatic C-H Stretch: Weak to medium absorption bands are expected above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aliphatic C-H Stretch: Medium to strong absorption bands are predicted just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the saturated portion of the molecule.

-

C=C Stretch (Aromatic): Weak to medium absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.

-

CH₂ Bending: A characteristic absorption band for the scissoring vibration of the CH₂ groups is expected around 1465 cm⁻¹ .

Data Summary Table: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Predicted Assignment | Intensity |

| > 3000 | Aromatic C-H Stretch | Weak-Medium |

| 2850-2960 | Aliphatic C-H Stretch | Medium-Strong |

| 1705-1725 | C=O Stretch (Ketone) | Strong |

| 1450-1600 | Aromatic C=C Stretch | Weak-Medium |

| ~1465 | CH₂ Bending | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow: FT-IR Spectroscopy

Caption: Workflow for ATR FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one will be complex due to the presence of multiple chiral centers and the resulting diastereotopic protons. The aromatic region will show signals for the four protons on the benzene ring, while the aliphatic region will display a series of overlapping multiplets for the ten protons on the saturated ring system.

-

Aromatic Protons (4H): These are expected to appear in the downfield region, typically between δ 7.2 and 7.8 ppm . The exact chemical shifts and coupling patterns will depend on the substitution pattern of the aromatic ring. For an unsubstituted phenyl ring, a complex multiplet is expected.

-

Aliphatic Protons (10H): These will be found in the upfield region, likely between δ 1.2 and 3.5 ppm . The protons on the carbon adjacent to the carbonyl group (C1 and C9a) will be the most deshielded among the aliphatic protons. The protons on the carbons further away from the electron-withdrawing groups will be more shielded. Due to the rigid, fused-ring structure and the presence of stereocenters, many of the methylene protons will be diastereotopic and are expected to appear as distinct signals with geminal and vicinal couplings, leading to complex multiplets. The proton at the bridgehead position (4a) will also have a unique chemical shift and coupling pattern.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, appearing around δ 200-220 ppm .

-

Aromatic Carbons (6C): The six carbons of the aromatic ring will resonate in the region of δ 120-145 ppm . The quaternary carbons will typically have lower intensities than the protonated carbons.

-

Aliphatic Carbons (6C): The six carbons of the saturated ring system will appear in the upfield region, likely between δ 20 and 50 ppm . The chemical shifts will be influenced by their proximity to the carbonyl group and the aromatic ring.

Data Summary Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment |

| ¹H | 7.2 - 7.8 | m | 4H (Aromatic) |

| ¹H | 1.2 - 3.5 | m | 10H (Aliphatic) |

| ¹³C | 200 - 220 | s | C=O |

| ¹³C | 120 - 145 | s, d | Aromatic Carbons |

| ¹³C | 20 - 50 | t, d | Aliphatic Carbons |

s = singlet, d = doublet, t = triplet, m = multiplet

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex aliphatic region of the ¹H NMR spectrum.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: 298 K

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments, such as COSY and HSQC, would be highly beneficial for the complete and unambiguous assignment of the complex aliphatic signals.

Logical Relationship: NMR Signal to Molecular Structure

Caption: Correlation of molecular fragments to NMR signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one will be primarily influenced by the electronic transitions associated with the aromatic ring and the carbonyl group.

-

π → π* Transitions: The aromatic ring will exhibit strong absorptions in the UV region due to π → π* transitions. These are typically observed below 280 nm.

-

n → π* Transition: The carbonyl group has a lone pair of electrons (n) that can be excited into an anti-bonding π* orbital. This n → π* transition is symmetry-forbidden and therefore results in a weak absorption band at a longer wavelength, typically in the range of 280-300 nm .

Data Summary Table: UV-Vis Spectroscopy

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | < 280 | High |

| n → π | 280 - 300 | Low |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample solution as the blank.

-

-

Data Acquisition: Record the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. By combining the available experimental mass spectrometry data with predictive analysis for IR, NMR, and UV-Vis spectroscopy based on established principles and data from analogous structures, we have constructed a detailed spectral profile for this molecule. The provided experimental protocols and workflows offer practical guidance for researchers seeking to characterize this compound in the laboratory. A thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the identity and purity of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, thereby supporting its use in further research and development endeavors. For a definitive and complete structural elucidation, it is highly recommended to acquire a full set of experimental spectra, including 2D NMR data, for the purified compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 604181, 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook, SRD 69. Retrieved from [Link].

-

PubChem. (n.d.). 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,2,3,4,4a,9a-Hexahydrofluoren-9-one: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,3,4,4a,9a-hexahydrofluoren-9-one, a versatile tricyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. We will delve into its nomenclature, synthesis, chemical properties, and its burgeoning role as a scaffold for the development of novel therapeutic agents.

Nomenclature and Chemical Identity

The compound with the chemical structure 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is systematically named 1,2,3,4,4a,9a-hexahydrofluoren-9-one according to IUPAC nomenclature.[1] This name accurately reflects the fused tricyclic system consisting of a benzene ring fused to a cyclohexanone ring, which is further fused to a cyclohexane ring.

Synonyms:

-

1,2,3,4,4a,9a-Hexahydro-9H-fluoren-9-one[1]

-

Hexahydrofluorenone

Key Identifiers:

| Identifier | Value |

| CAS Number | 1203-67-4[1][2] |

| Molecular Formula | C₁₃H₁₄O[1][2] |

| Molecular Weight | 186.25 g/mol [1] |

| PubChem CID | 604181[1] |

Synthesis of the Hexahydrofluorenone Scaffold

The construction of the 1,2,3,4,4a,9a-hexahydrofluoren-9-one core is most effectively achieved through the Robinson annulation .[3][4][5] This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[3][4][6]

The Robinson Annulation: A Step-by-Step Approach

The Robinson annulation provides a convergent and efficient route to construct the tricyclic system from readily available starting materials. The general strategy involves the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).[3][4]

Conceptual Workflow of Robinson Annulation:

Caption: Robinson Annulation Workflow for Hexahydrofluorenone Synthesis.

Experimental Protocol (General Procedure): [6][7]

A general protocol for the synthesis of the hexahydrofluorenone scaffold via Robinson annulation is as follows:

-

Enolate Formation: A suitable cyclohexanone derivative is treated with a base (e.g., sodium ethoxide, potassium hydroxide) in an appropriate solvent (e.g., ethanol) to generate the corresponding enolate.

-

Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a conjugate addition to the MVK, forming a 1,5-diketone intermediate.

-

Aldol Condensation and Dehydration: The reaction mixture is then heated, or treated with a stronger base, to promote an intramolecular aldol condensation of the 1,5-diketone. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to yield the final α,β-unsaturated cyclic ketone, the hexahydrofluorenone product.

Note: The specific reaction conditions, such as temperature, reaction time, and choice of base and solvent, may need to be optimized depending on the specific substrates used.

Chemical Properties and Reactivity

The chemical reactivity of 1,2,3,4,4a,9a-hexahydrofluoren-9-one is dominated by the presence of the carbonyl group , which serves as a key handle for further functionalization.

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[8][9] This allows for a wide range of transformations to introduce diverse functional groups, a critical aspect for generating libraries of compounds for drug discovery.

Key Reactions of the Carbonyl Group:

| Reaction Type | Reagents | Product | Significance in Drug Development |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduction of hydroxyl groups for hydrogen bonding interactions with biological targets. |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Introduction of alkyl or aryl substituents to explore structure-activity relationships. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Formation of exocyclic double bonds for further functionalization or as isosteric replacements. |

| Reductive Amination | NH₂R, NaBH₃CN | Amine | Introduction of basic nitrogen atoms, crucial for improving pharmacokinetic properties and forming salts. |

Diagram of Key Carbonyl Reactions:

Caption: Key reactions at the carbonyl group of hexahydrofluorenone.

Applications in Drug Development and Medicinal Chemistry

The rigid, tricyclic scaffold of hexahydrofluorenone has proven to be a valuable starting point for the design and synthesis of a variety of biologically active molecules. Its structural similarity to steroids and other polycyclic natural products makes it an attractive core for exploring diverse pharmacological targets.[3]

The Hexahydrofluorene Scaffold in Neuropharmacology

Derivatives of the hexahydrofluorene skeleton have shown significant promise as modulators of the central nervous system. For instance, certain fluorenone analogs have been investigated for their potential as anticancer and topoisomerase I inhibitory agents.

A Versatile Scaffold for Diverse Biological Targets

The importance of privileged scaffolds in medicinal chemistry is well-established.[10][11][12] The hexahydrofluorenone core, with its tunable stereochemistry and multiple points for functionalization, represents such a scaffold. Its utility extends beyond neuropharmacology, with the potential to generate ligands for a wide range of biological targets. The structural rigidity of the scaffold can help in pre-organizing substituents for optimal interaction with a binding site, potentially leading to higher affinity and selectivity.

Spectroscopic Characterization

The structural elucidation of 1,2,3,4,4a,9a-hexahydrofluoren-9-one and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the two saturated six-membered rings. Aromatic protons will appear in the downfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the range of 200-220 ppm. Signals for the aromatic carbons will be observed between 120-150 ppm, while the aliphatic carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.25 g/mol ).[1] Fragmentation patterns can provide further structural information.

Conclusion

1,2,3,4,4a,9a-Hexahydrofluoren-9-one is a molecule of significant interest to synthetic and medicinal chemists. Its efficient synthesis via the Robinson annulation, coupled with the versatile reactivity of its carbonyl group, makes it a valuable building block for the creation of complex molecular architectures. The demonstrated and potential pharmacological activities of its derivatives underscore the importance of the hexahydrofluorene scaffold in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding for researchers looking to exploit the potential of this intriguing tricyclic ketone.

References

-

Wikipedia. Robinson annulation. [Link]

-

Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]

-

NROChemistry. Robinson Annulation. [Link]

-

Study.com. Provide, with explanation, the stepwise mechanism (including any resonance forms) for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone. [Link]

-

Wikibooks. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Robinson Annulation Reaction. [Link]

-

L.S.College, Muzaffarpur. Robinson annulation. [Link]

-

Master Organic Chemistry. The Robinson Annulation. [Link]

-

J&K Scientific LLC. Robinson Annulation. [Link]

-

PubChem. 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. [Link]

-

Universal Journal of Pharmaceutical Research. study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]

-

Pearson. Show how you would use Robinson annulations to synthesize the following compound. [Link]

-

YouTube. 21.9 Robinson Annulation | Organic Chemistry. [Link]

-

SlidePlayer. ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]

-

National Center for Biotechnology Information. 5-Oxo-hexahydroquinoline: An Attractive Scaffold With Diverse Biological Activities. [Link]

-

SQA. n.d. [Link]

-

2a biotech. Products. [Link]

-

University of Glasgow. First Year Organic Chemistry. [Link]

-

Chemistry LibreTexts. Carbonyl Group Reactions. [Link]

-

Chemistry LibreTexts. 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]

-

National Center for Biotechnology Information. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. [Link]

-

PubMed. Pharmacological significance of triazole scaffold. [Link]

-

PubMed. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. [Link]

-

PubMed. Synthesis of sex hormone-derived modified steroids possessing antiproliferative activity. [Link]

-

PubMed. Synthesis and Properties of 1 H-Pyrrolo[3',2':3,4]fluoreno[9,1 -gh]quinolines and 7 H-Pyrrolo[2',3',4':4,10]anthra[1,9- fg]quinolines. [Link]

-

PubMed. The Intracrine Sex Steroid Biosynthesis Pathways. [Link]

-

National Center for Biotechnology Information. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines. [Link]

-

ResearchGate. Steroids: Reactions and Partial Synthesis. [Link]

-

PubMed. Steroid hormone synthesis in mitochondria. [Link]

-

National Center for Biotechnology Information. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review. [Link]

-

ResearchGate. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. [Link]

-

Acta Crystallographica Section C. 9-Phenyl-3,4,4a,9a-tetrahydrotriptycene and 9-phenyl-1,2,3,4,4a,9a-hexahydrotriptycene. [Link]

Sources

- 1. 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | C13H14O | CID 604181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. chemistwizards.com [chemistwizards.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Robinson Annulation | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Introduction: Unveiling a Key Polycyclic Ketone

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, a tricyclic ketone with the chemical formula C₁₃H₁₄O, represents a significant scaffold in the landscape of synthetic organic chemistry.[1][2][3] Its rigid, polycyclic framework has made it a valuable intermediate in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[4][5] This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the pioneering work that first brought this molecule to light, explore the stereochemical nuances of its structure, and detail the classic synthetic protocols that remain relevant today.

The Foundational Synthesis: A Landmark Publication in 1960

The first definitive synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, referred to in the literature by its IUPAC name, hexahydrofluoren-9-one, was reported in 1960 by Herbert O. House and his colleagues at the Massachusetts Institute of Technology.[6][7][8] Their seminal paper, "The Synthesis of Hexahydrofluorenone Derivatives," published in the Journal of the American Chemical Society, detailed the preparation of both the cis and trans isomers of this ketone, laying the groundwork for future investigations into its chemistry and potential applications.[6][7]

The impetus for this work was rooted in the broader context of steroid and polycyclic natural product synthesis, a field of intense research during that era. The construction of fused ring systems was a critical challenge, and the development of reliable methods to create molecules like hexahydrofluorenone was a significant step forward.

Synthetic Pathways to the Core Structure

The synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one primarily relies on two powerful and classic name reactions in organic chemistry: the Robinson annulation and the intramolecular Friedel-Crafts acylation. The choice of starting materials and reaction conditions dictates the stereochemical outcome, leading to either the cis or trans fused ring system.

Causality in Synthetic Design: The Robinson Annulation Approach

The Robinson annulation is a cornerstone of six-membered ring formation in polycyclic systems. The logical choice for constructing the hexahydrofluorenone skeleton via this method involves the reaction of a cyclohexanone derivative with a suitable Michael acceptor. The brilliance of this approach lies in its convergent nature, rapidly building molecular complexity from simpler precursors.

A plausible retrosynthetic analysis, inspired by the principles of the Robinson annulation, is as follows:

Caption: Synthetic workflow for cis-hexahydrofluoren-9-one.

Detailed Experimental Protocols from the Seminal Work

The following protocols are based on the methodologies described by House et al. in their 1960 publication. [6][7]These self-validating systems provide a reliable foundation for the synthesis of the title compound.

Synthesis of cis-Hexahydrofluoren-9-one

This synthesis employs an intramolecular Friedel-Crafts acylation.

Step 1: Preparation of γ-(2-Cyclohexylphenyl)butyric Acid

-

A solution of 2-cyclohexylbiphenyl is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like nitrobenzene.

-

The resulting keto-acid is then reduced, for instance, by a Clemmensen or Wolff-Kishner reduction, to yield γ-(2-cyclohexylphenyl)butyric acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a stirred solution of polyphosphoric acid, γ-(2-cyclohexylphenyl)butyric acid is added portion-wise at an elevated temperature.

-

The reaction mixture is heated for a specified period to ensure complete cyclization.

-

The hot mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure cis-hexahydrofluoren-9-one.

Synthesis of trans-Hexahydrofluoren-9-one

The synthesis of the trans isomer typically involves a multi-step sequence, often starting from a precursor that allows for stereochemical control.

Step 1: Preparation of a Dienoic Acid Precursor

-

A key intermediate, such as a substituted cyclohexadiene, is prepared through a series of reactions, often involving a Diels-Alder cycloaddition to establish the initial stereochemistry.

Step 2: Catalytic Hydrogenation and Cyclization

-

The dienoic acid precursor is subjected to catalytic hydrogenation over a palladium on carbon catalyst to reduce the double bonds and form the saturated carboxylic acid.

-

The resulting saturated acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid or liquid hydrogen fluoride, to yield the trans-hexahydrofluoren-9-one.

-

Purification is achieved through chromatography or recrystallization.

Quantitative Data and Physicochemical Properties

The work by House and his colleagues provided the first characterization of the cis and trans isomers of hexahydrofluoren-9-one.

| Isomer | Melting Point (°C) | Boiling Point (°C at 1.5 mm Hg) |

| cis | 94.5-95.5 | 135-140 |

| trans | 65-66 | 130-135 |

Data sourced from House et al. (1960). [6][7]

Stereochemical Considerations: A Tale of Two Isomers

The stereochemistry at the ring junction (positions 4a and 9a) is the defining structural feature of the two isomers. The cis isomer has the two hydrogen atoms on the same side of the ring system, resulting in a folded, more sterically hindered conformation. In contrast, the trans isomer has the hydrogen atoms on opposite sides, leading to a more linear and thermodynamically stable structure.

Caption: Simplified representation of cis and trans stereochemistry.

The distinct physical properties, such as melting and boiling points, are a direct consequence of these different three-dimensional structures and the resulting intermolecular forces.

Applications and Subsequent Developments

Following its initial synthesis, 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one and its derivatives have found utility as intermediates in the synthesis of more complex molecules. The rigid tricyclic core serves as a versatile scaffold for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. [9] Derivatives of the fluorenone family have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [2][4]While specific applications of the parent hexahydrofluorenone are not extensively documented in early literature, its synthesis was a critical step in mastering the construction of polycyclic systems that are prevalent in biologically active natural products and synthetic pharmaceuticals.

Conclusion

The discovery and synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, first detailed in 1960 by Herbert O. House and his team, stands as a significant achievement in the field of synthetic organic chemistry. Their work not only provided the first access to the cis and trans isomers of this important tricyclic ketone but also demonstrated the power of established synthetic methodologies like the intramolecular Friedel-Crafts acylation. This foundational research has provided subsequent generations of chemists with the tools and knowledge to construct complex polycyclic molecules, paving the way for advancements in medicinal chemistry and materials science. The enduring relevance of these classical synthetic methods underscores their importance in the modern chemist's toolkit.

References

-

House, H. O., Paragamian, V., Ro, R. S., & Wluka, D. J. (1960). The Synthesis of Hexahydrofluorenone Derivatives. Journal of the American Chemical Society, 82(6), 1457–1462. [Link]

-

ResearchGate. (n.d.). The Synthesis of Hexahydrofluorenone Derivatives. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. Retrieved January 12, 2026, from [Link]

- House, H. O., & Ro, R. S. (1958). The Stereochemistry of the Addition of Grignard Reagents to the Isomeric Hexahydrofluorenones. Journal of the American Chemical Society, 80(1), 182-185.

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved January 12, 2026, from [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved January 12, 2026, from [Link]

-

PubMed. (2013). Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | C13H14O | CID 604181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1203-67-4(2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one) | Kuujia.com [kuujia.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and pharmacological evaluation of some thiolupinine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one: A Technical Guide for Innovative Drug Discovery

Abstract

The partially hydrogenated fluorenone derivative, 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, represents a compelling yet underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a saturated carbocycle with the reactive ketone of the fluorenone core, offers a versatile platform for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is nascent, the broader class of fluorenone and tetrahydrofluorenone derivatives has demonstrated significant potential in oncology, virology, and beyond. This technical guide provides a comprehensive overview of the core chemistry, potential research applications, and detailed experimental workflows for investigating 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. We will delve into stereoselective synthetic strategies, propose potential biological targets based on analogous structures, and provide actionable protocols for researchers, scientists, and drug development professionals to unlock the full therapeutic value of this promising chemical entity.

The Core Scaffold: Physicochemical Properties and Synthetic Overview

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is a tricyclic ketone with the molecular formula C₁₃H₁₄O and a molecular weight of approximately 186.25 g/mol .[1] Its structure is characterized by a fusion of a benzene ring and a cyclohexene ring to a central cyclopentanone. This partial saturation introduces conformational rigidity and stereocenters, which are critical determinants of biological activity.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O | PubChem[1] |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| IUPAC Name | 1,2,3,4,4a,9a-hexahydrofluoren-9-one | PubChem[1] |

| CAS Number | 1203-67-4 | Alchem Pharmtech[3] |

Synthetic Strategies: Accessing the Core

The synthesis of functionalized tetrahydrofluorenones can be achieved through various modern organic chemistry methodologies. A notable approach involves the N-heterocyclic carbene (NHC)-catalyzed homoenolate Michael addition, which allows for the asymmetric synthesis of these scaffolds.[4] This method is particularly valuable as it enables the stereoselective construction of the core, a crucial aspect for discerning the biological activity of different enantiomers.

Potential Research Applications: Extrapolating from the Fluorenone Family

While dedicated studies on 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one are limited, the broader family of fluorenone derivatives has been extensively investigated, revealing a wide range of biological activities. These findings provide a strong rationale for exploring the therapeutic potential of this specific tetrahydro-variant.

Oncology: A Promising Frontier

Fluorenone analogs have shown significant promise as anticancer agents. A key mechanism of action identified for some derivatives is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5] The rigid, planar structure of the fluorenone core is thought to intercalate with DNA, stabilizing the topoisomerase I-DNA complex and leading to cell death.

Hypothesized Mechanism of Action:

Antiviral and Antimicrobial Potential

Substituted fluorenones have also been investigated for their antiviral and antimicrobial properties. For instance, tilorone, a fluorenone derivative, has demonstrated activity against a range of viruses.[6] The mechanism is often attributed to the induction of interferons and modulation of the host immune response. Furthermore, certain fluorenone thiosemicarbazones have shown potential as antimicrobial agents.[6] The introduction of the tetrahydro-scaffold could modulate the lipophilicity and three-dimensional shape of the molecule, potentially leading to improved activity and selectivity against microbial targets.

Experimental Workflows: A Roadmap for Investigation

To systematically evaluate the therapeutic potential of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one and its derivatives, a multi-tiered experimental approach is recommended.

In Vitro Screening for Anticancer Activity

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration at which 50% of cell growth is inhibited) can then be calculated.

Protocol 2: Topoisomerase I Inhibition Assay

This assay directly measures the effect of the compound on the enzymatic activity of topoisomerase I.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.

In Vivo Evaluation in Preclinical Models

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.

Workflow for In Vivo Antitumor Efficacy Study:

Future Directions and Concluding Remarks

The exploration of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one and its derivatives is a promising avenue for the discovery of novel therapeutics. The structural features of this scaffold, combined with the known biological activities of the broader fluorenone class, provide a strong impetus for further investigation. Key future directions should include:

-

Stereoselective Synthesis: The development of robust and scalable stereoselective synthetic routes to access enantiomerically pure compounds is paramount for detailed structure-activity relationship (SAR) studies.

-

Target Identification: Unraveling the specific molecular targets of active compounds will be crucial for understanding their mechanism of action and for rational drug design.

-

Expansion of Therapeutic Areas: While oncology presents a clear starting point, the potential of this scaffold in other areas, such as neurodegenerative diseases and inflammatory disorders, should not be overlooked.

References

-

Enders, D., et al. (2018). Asymmetric synthesis of functionalized tetrahydrofluorenones via an NHC-catalyzed homoenolate Michael addition. Chemical Communications, 54(55). Available at: [Link]

-

Lee, C. C., et al. (2013). Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. Bioorganic & Medicinal Chemistry, 21(23), 7257-7264. Available at: [Link]

-

Alchem Pharmtech. (n.d.). CAS 1203-67-4 | 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. Available at: [Link]

-

PubChem. (n.d.). 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. National Center for Biotechnology Information. Available at: [Link]

-

Molequle. (2024). Cas no 1203-67-4 (2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one). Available at: [Link]

-

Universal Journal of Pharmaceutical Research. (2022). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Available at: [Link]

Sources

- 1. 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | C13H14O | CID 604181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1203-67-4(2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one) | Kuujia.com [kuujia.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ujpronline.com [ujpronline.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one (CAS: 1203-67-4)

Introduction: 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, identified by CAS number 1203-67-4, is a partially hydrogenated fluorenone derivative.[1] Its bicyclic structure serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry research.[1] However, a thorough review of publicly available safety data reveals a significant lack of comprehensive toxicological and hazard information for this specific compound.[2] This guide is designed for researchers, scientists, and drug development professionals to establish a robust framework for its safe handling. The core principle underpinning this document is precaution; in the absence of definitive data, any novel or sparsely studied chemical must be treated with a high degree of caution, assuming potential hazards until proven otherwise. This document provides a synthesis of best practices derived from general chemical safety principles and data from structurally related compounds, ensuring a self-validating system of protocols for laboratory use.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. The following tables summarize the known identifiers and properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | [1][3][4] |

| Synonym(s) | 1,2,3,4,4a,9a-hexahydrofluoren-9-one | [1][2][3] |

| CAS Number | 1203-67-4 | [1][4][5][6][7] |

| Molecular Formula | C₁₃H₁₄O | [1][3][4][5] |

| Molecular Weight | 186.25 g/mol |[3][4][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Data not available | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [8] |

| Complexity | 246 | [3][5] |

| Topological Polar Surface Area | 17.1 Ų |[3][5] |

Section 2: Hazard Identification and Risk Assessment

Currently, 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is not classified under the Globally Harmonized System (GHS) and is not listed in major hazardous chemical inventories like the US Toxic Substances Control Act (TSCA) Inventory or the China Catalog of Hazardous Chemicals 2015.[2] This absence of data necessitates a proactive and stringent risk assessment before any handling. The causality is clear: without data, we cannot rule out potential hazards such as dermal irritation, eye damage, respiratory effects, or long-term toxicity. Therefore, a risk assessment workflow should be initiated assuming the compound is hazardous.

Caption: Risk assessment workflow for compounds with limited safety data.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in chemical safety that prioritizes the most effective measures. This system is inherently self-validating; by starting with the most effective control (elimination) and moving down, you systematically reduce risk. For a research chemical, elimination and substitution are often not feasible, making engineering controls the primary line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

1. Engineering Controls (Primary Barrier): All manipulations of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, especially handling of the solid form, must be performed within a certified chemical fume hood. The rationale is to contain any potential dusts or vapors at the source, preventing inhalation, which is a primary route of exposure. The ventilation system ensures that airborne particles are captured and exhausted safely away from the operator's breathing zone.[2]

2. Personal Protective Equipment (PPE) (Secondary Barrier): PPE is essential but should never be the only line of defense. It protects against direct contact in the event of a spill or splash.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Source |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust from entering the eyes.[2] |

| Skin | Standard laboratory coat. Impervious gloves (e.g., nitrile) should be worn. Consider double-gloving for neat transfers. Wear fire/flame resistant and impervious clothing for larger quantities. | Prevents incidental skin contact. Nitrile gloves offer good chemical resistance for short-term handling. Flame-resistant clothing is a precaution for larger-scale work.[2] |

| Respiratory | Not typically required if work is performed within a certified fume hood. However, if exposure limits are exceeded or symptoms are experienced, a full-face respirator with appropriate cartridges should be used. | The fume hood provides primary respiratory protection. A respirator is a necessary backup for emergency situations or if engineering controls fail.[2] |

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to detailed SOPs minimizes the risk of exposure and accidental release.

SOP 1: Weighing and Aliquoting Solid Compound

-

Preparation: Designate a specific area within a chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one to the weigh boat. Perform this action slowly to avoid creating airborne dust.

-

Cleanup: Once the desired mass is obtained, securely cap the stock container. Carefully clean the spatula with a solvent-moistened wipe, and dispose of the wipe in the designated solid hazardous waste container.

-

Transport: If the weighed sample needs to be moved, place it in a secondary container (e.g., a small beaker or zip-lock bag) for transport within the lab.

SOP 2: Storage

-

Container: Always keep the compound in a tightly sealed, clearly labeled container.

-

Location: Store in a dry, well-ventilated area designated for chemical reagents.

-

Conditions: Maintain at room temperature, away from sources of ignition and incompatible materials such as strong oxidizing agents.[8][9]

Section 5: Emergency Procedures

A prepared response is critical to mitigating the consequences of an accident.

1. First-Aid Measures In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding personnel. The following are immediate first-aid steps.

Table 4: First-Aid Response by Exposure Route

| Exposure Route | Action | Source |

|---|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. | [2][9][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. | [2][10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [2][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. |[2][10] |

2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] A water spray can be used to cool closed containers.[10]

-

Specific Hazards: The specific hazards arising from the chemical are not fully known, but combustion may produce carbon oxides.[11]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and potential decomposition products.[2][9]

3. Accidental Release Measures A swift and correct response to a spill is crucial to prevent wider contamination and exposure.

Caption: General protocol for responding to a chemical spill.

Protocol for a small solid spill:

-

Personal Precautions: Avoid dust formation.[2] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[2][11]

-

Containment and Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a suitable, labeled container for disposal.[2][10] Do not use methods that generate dust.

Section 6: Toxicological and Ecological Profile

Toxicological Information: There is no specific toxicity data available for 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one in the reviewed public sources.[2] This includes data for acute toxicity, skin corrosion/irritation, eye damage, or carcinogenicity. The absence of this information underscores the need to handle the compound as if it were toxic.

Ecological Information: No data is available regarding the ecotoxicity, persistence, degradability, or bioaccumulative potential of this compound.[2] As a precautionary measure, it should not be allowed to enter the environment.[2] All waste and contaminated materials must be disposed of as hazardous chemical waste.

Section 7: Waste Disposal

All waste materials containing 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

-

Never dispose of this chemical down the drain or in regular trash.

Conclusion

The safe use of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one in a research and development setting is predicated on a conservative approach rooted in the principle of precaution. Given the significant gaps in available hazard data, all personnel must handle this compound with the assumption of potential toxicity. The implementation of robust engineering controls, diligent use of appropriate PPE, and strict adherence to established handling and emergency protocols are non-negotiable. This self-validating framework of safety is designed to protect researchers and the environment while enabling the continued exploration of this compound's synthetic utility.

References

-

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one. PubChem, National Center for Biotechnology Information.[Link]

-

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one Product Detail. 2a biotech.[Link]

Sources

- 1. 1203-67-4(2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one) | Kuujia.com [kuujia.com]

- 2. echemi.com [echemi.com]

- 3. 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one | C13H14O | CID 604181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. Page loading... [wap.guidechem.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. vi.tnjchem.com [vi.tnjchem.com]

- 8. 2,3,4,4A-TETRAHYDRO-1H-FLUOREN-9(9AH)-ONE CAS#: 1203-67-4 [m.chemicalbook.com]

- 9. fishersci.ca [fishersci.ca]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Methodological & Application

Application Note: Synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one from Fluorene

For: Researchers, scientists, and drug development professionals

Introduction

The fluorene moiety and its derivatives are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The partially saturated derivative, 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one, serves as a versatile synthetic intermediate for accessing novel chemical entities.[1] Its bicyclic, partially hydrogenated framework offers a unique three-dimensional architecture, which is highly desirable in drug design for optimizing ligand-receptor interactions. This application note provides a detailed protocol for the synthesis of this target molecule from fluorene, focusing on the well-established Birch reduction methodology.

The core of this transformation lies in the partial reduction of one of the aromatic rings of the fluorene system. While catalytic hydrogenation can be employed for the reduction of aromatic compounds, it often requires harsh conditions of high heat and pressure.[2] The Birch reduction, however, offers a powerful alternative using dissolving metals in liquid ammonia to achieve a 1,4-reduction of aromatic rings under milder conditions.[2][3] This method's elegance lies in its ability to selectively reduce one aromatic ring while leaving the other intact, a crucial aspect for the synthesis of the target compound.

Mechanistic Insights: The Birch Reduction

The Birch reduction is a dissolving metal reduction that converts aromatic compounds into 1,4-cyclohexadienes.[3][4] The reaction is typically carried out using an alkali metal, such as lithium or sodium, dissolved in liquid ammonia, with an alcohol present to act as a proton source.[3][5][6]

The accepted mechanism proceeds through the following key steps:[3][4][5]

-

Formation of a Radical Anion: A solvated electron from the dissolved alkali metal adds to the aromatic ring of fluorene, forming a radical anion.[4][5][6]

-

Protonation: The alcohol in the reaction mixture protonates the radical anion to yield a cyclohexadienyl radical.[5]

-

Second Electron Transfer: A second solvated electron reduces the cyclohexadienyl radical to a cyclohexadienyl carbanion.[5]

-

Second Protonation: A final protonation of the carbanion by the alcohol yields the 1,4-cyclohexadiene product.[5]

The regioselectivity of the Birch reduction is influenced by the electronic nature of substituents on the aromatic ring.[5][6] In the case of fluorene, the reduction occurs on one of the benzene rings to give the desired tetrahydro derivative.

Reaction Scheme

Caption: Overall synthetic workflow for the Birch reduction of fluorene.

Experimental Protocol

This protocol details the synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one from fluorene via a Birch reduction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Fluorene | 98% | Sigma-Aldrich | |

| Sodium metal | 99.9%, in mineral oil | Sigma-Aldrich | Handle with extreme care. |

| Anhydrous Liquid Ammonia | 99.98% | Airgas | |

| Ethanol | 200 proof, absolute | Decon Labs | |

| Diethyl ether | Anhydrous | Fisher Scientific | |

| Ammonium chloride | Saturated aqueous solution | ||

| Sodium sulfate | Anhydrous |

Equipment

-

Three-necked round-bottom flask (500 mL) equipped with a magnetic stir bar

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Dropping funnel

-

Low-temperature thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure

1. Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dry ice/acetone condenser, a gas inlet for ammonia, and a rubber septum.

-

Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Maintain a positive pressure of inert gas throughout the setup.

2. Reaction Execution:

-